Bis(2-chloroethyl) chlorophosphite

Description

Overview of Phosphite (B83602) Esters in Contemporary Chemical Research

Phosphite esters, or organophosphites, are organophosphorus compounds with the general formula P(OR)₃. wikipedia.org They are typically prepared by treating phosphorus trichloride (B1173362) with an alcohol, often in the presence of a base to neutralize the HCl byproduct. wikipedia.org These esters are versatile reagents and intermediates in modern organic synthesis.

Historically, alkyl phosphite esters have been fundamental to classic organophosphorus reactions such as the Michaelis–Arbuzov reaction for forming phosphonates and the Perkow reaction for synthesizing vinyl phosphonates. wikipedia.org Aryl phosphite esters are commonly used as stabilizers in halogen-containing polymers like PVC. wikipedia.org

In contemporary research, the application of phosphite esters has expanded significantly. They serve as essential ligands in homogeneous catalysis, particularly for industrial processes like hydroformylation and hydrocyanation, due to their electronic properties and smaller cone angles compared to phosphine (B1218219) ligands. wikipedia.org Recent advancements have also focused on new methods to activate phosphate (B84403) esters, which are typically less reactive, using metal catalysis and photochemistry, thereby broadening their utility as "tunable" reagents in synthesis. rsc.org Furthermore, phosphite-containing ligands have been instrumental in developing highly selective asymmetric catalysis, including breakthroughs in the hydrogenation of olefins, allylic substitutions, and the Heck reaction. acs.org

Structural Characteristics and Nomenclature of Bis(2-chloroethyl) Chlorophosphite

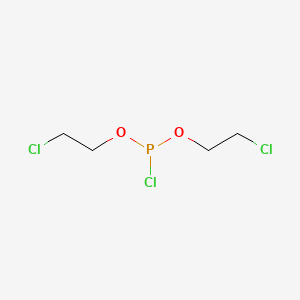

This compound is an organophosphorus compound characterized by a central phosphorus atom in the +3 oxidation state. The phosphorus center is bonded to one chlorine atom and two 2-chloroethoxy groups [-OCH₂CH₂Cl]. Its formal IUPAC name is Phosphorochloridous acid, bis(2-chloroethyl) ester. cas.org The presence of the P-Cl bond makes the compound a reactive intermediate, particularly for phosphorylation reactions.

Below is a table of its key chemical identifiers and properties.

| Property | Value | Source(s) |

| IUPAC Name | Phosphorochloridous acid, bis(2-chloroethyl) ester | cas.org |

| CAS Number | 37984-64-8 | cas.orgguidechem.com |

| Molecular Formula | C₄H₈Cl₃O₂P | guidechem.com |

| Molecular Weight | 225.44 g/mol | guidechem.com |

| Synonyms | Bis(2-chloroethyl) phosphorochloridite, Bis(2-chlorethyl)chlorphosphit | cas.orgguidechem.com |

| Boiling Point | 121-124 °C at 12 Torr | cas.org |

| Density | 1.3997 g/cm³ at 20 °C | cas.org |

Historical Context of Chloroalkyl Phosphite Chemistry

The field of organophosphorus chemistry traces its origins to the 19th century. One of the earliest reports came from French chemist Paul Thénard in 1845, who described compounds containing carbon, phosphorus, and hydrogen. mdpi.com This was followed by the synthesis of triethyl phosphate by Swiss chemist Franz Voegeli in 1848. mdpi.com A pivotal moment in the history of phosphite chemistry was the work of August Michaelis in 1898, who studied the reactions of trialkyl phosphites with alkyl halides, laying the groundwork for what would become the Michaelis-Arbuzov reaction. mdpi.com

The development of chloroalkyl phosphites is situated within the broader expansion of organophosphorus chemistry in the 20th century. The availability of fluorine for chemical synthesis in the 1930s led to the creation of new, highly reactive organophosphorus compounds. mdpi.com During this period, Gerhard Schrader at IG Farben developed methods to synthesize highly toxic derivatives of phosphoric acid, marking a significant, albeit infamous, turning point in the field. mdpi.com The toxic properties of many organophosphorus compounds were discovered and subsequently developed for use as insecticides starting in the 1940s. mdpi.com Compounds containing chloroethyl groups, in particular, became important intermediates in the synthesis of a variety of other molecules.

Significance within Organophosphorus Compound Classification

Organophosphorus compounds are systematically classified, most broadly by the oxidation state of the phosphorus atom. The two main categories are phosphorus(V) and phosphorus(III) compounds. wikipedia.org

Phosphorus(V) Compounds: This is a large class that includes phosphate esters (derivatives of phosphoric acid), phosphonates and phosphinates (which contain direct P-C bonds), and phosphine oxides. wikipedia.org

Phosphorus(III) Compounds: This category includes phosphites, phosphonites, and phosphinites, which are esters of phosphorous acid and its derivatives. It also includes phosphines (PR₃). wikipedia.org

This compound is classified as a phosphite ester , and more specifically a phosphorochloridite . cas.org Its structure places it firmly within the phosphorus(III) category. The key distinguishing features are:

Phosphorus Oxidation State: It has a P(III) center, distinguishing it from phosphates and phosphonates which are P(V).

Bonding: It contains only P-O-C and P-Cl bonds. It lacks the direct phosphorus-carbon (P-C) bond that defines phosphonates, phosphinates, and phosphines. It also lacks the P=O double bond characteristic of phosphates and phosphine oxides.

Its specific classification as a phosphorochloridite highlights the presence of a chlorine atom attached to the P(III) center, making it a reactive precursor for synthesizing other phosphite esters or for undergoing reactions like the Arbuzov reaction.

Structure

3D Structure

Properties

IUPAC Name |

chloro-bis(2-chloroethoxy)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl3O2P/c5-1-3-8-10(7)9-4-2-6/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOBFSGHAHQYNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OP(OCCCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl3O2P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191409 | |

| Record name | Bis(2-chloroethyl) chlorophosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.43 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37984-64-8 | |

| Record name | Phosphorochloridous acid, bis(2-chloroethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37984-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-chloroethyl) chlorophosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037984648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-chloroethyl) chlorophosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-chloroethyl) chlorophosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(2-chloroethyl) chlorophosphite | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z832LH3NSW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Pathways and Methodologies for Bis 2 Chloroethyl Chlorophosphite

Precursor Selection and Stoichiometric Considerations

The choice of starting materials is fundamental to the successful synthesis of the target compound. The primary precursors involve a phosphorus source and a hydroxyl or epoxide-containing molecule.

A primary and direct route involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with 2-chloroethanol (ClCH₂CH₂OH). In this reaction, the hydroxyl group of 2-chloroethanol substitutes one or more chlorine atoms on the phosphorus trichloride molecule. To produce the desired bis(2-chloroethyl) derivative, a precise stoichiometric ratio is crucial.

The reaction theoretically requires a molar ratio of 1:2 of phosphorus trichloride to 2-chloroethanol. A significant challenge in this synthesis is the liberation of hydrogen chloride (HCl) gas as a byproduct. To drive the reaction to completion and prevent unwanted side reactions, an acid scavenger, typically a tertiary amine like triethylamine (Et₃N), is often employed. researchgate.net The triethylamine reacts with the HCl to form a stable salt (triethylamine hydrochloride), which can be easily filtered from the reaction mixture. researchgate.net

Table 1: Stoichiometry for Synthesis via Phosphorus Trichloride and 2-Chloroethanol

| Reactant | Molar Ratio | Role |

|---|---|---|

| Phosphorus Trichloride (PCl₃) | 1 | Phosphorus source |

| 2-Chloroethanol | 2 | Chloroethoxy group source |

This method allows for the direct formation of the P-O bond in a controlled manner.

An alternative approach utilizes phosphorus oxychloride (POCl₃), also known as phosphoryl chloride. When reacted with alcohols, phosphorus oxychloride typically forms phosphate (B84403) esters rather than phosphite (B83602) esters due to the presence of the P=O double bond. The reaction with 2-chloroethanol would therefore be expected to yield bis(2-chloroethyl) phosphorochloridate, a compound with a similar structure but a different oxidation state of phosphorus.

The synthesis of related organophosphorus compounds using POCl₃ is well-documented. For instance, POCl₃ is reacted with various amines and alcohols in the presence of a base to produce phosphoramide dichlorides and other derivatives. google.comasianpubs.org These reactions are often conducted in an inert aprotic organic solvent. google.com The stoichiometry for the formation of a bis-substituted product from POCl₃ would similarly involve a 1:2 molar ratio of phosphorus oxychloride to 2-chloroethanol, with a base to neutralize the HCl byproduct.

A widely used industrial method for preparing related phosphite esters involves the reaction of phosphorus trichloride with ethylene (B1197577) oxide. google.comgoogle.com This pathway avoids the generation of hydrogen chloride, as it involves the ring-opening of the epoxide. The reaction proceeds by the nucleophilic attack of the phosphorus on the oxygen of the ethylene oxide ring, followed by the attack of a chloride ion on one of the ring carbons.

This process can be used to synthesize tris(2-chloroethyl) phosphite, which is a direct precursor or a closely related compound to bis(2-chloroethyl) chlorophosphite. google.com One documented synthesis specifies adding 816 g (18.5 moles) of ethylene oxide to a solution containing 824 g (6.0 moles) of phosphorus trichloride. prepchem.com This corresponds to a molar ratio of approximately 3:1 ethylene oxide to phosphorus trichloride to form the trisubstituted ester. To obtain the bis-substituted chlorophosphite, the stoichiometry would need to be adjusted closer to a 2:1 molar ratio.

Table 2: Stoichiometry for Tris(2-chloroethyl) Phosphite Synthesis

| Reactant | Molar Ratio | Example Mass |

|---|---|---|

| Phosphorus Trichloride | 1 | 824 g |

This method is advantageous as it has a high atom economy, but the reaction is highly exothermic and requires careful temperature control.

Purification Techniques for this compound

Following the synthesis, the crude product mixture typically contains the desired this compound, unreacted starting materials, the HCl byproduct (if not scavenged), and potentially other chlorinated phosphorus esters. Therefore, robust purification techniques are essential to isolate the compound in high purity. The primary methods employed for such organophosphorus compounds are distillation and chromatography.

Distillation and Vacuum Distillation Methodologies

Distillation is a fundamental technique for purifying liquid compounds based on differences in boiling points. For compounds that are high-boiling or susceptible to decomposition at atmospheric pressure, vacuum distillation is the preferred method. rochester.edu This technique lowers the pressure above the liquid mixture, which in turn reduces the temperature required for boiling. rochester.edu

This compound is a candidate for this method, with a reported boiling point of 121-124 °C at a reduced pressure of 12 Torr. cas.org Performing the distillation under vacuum allows for the removal of more volatile impurities at lower temperatures and the subsequent collection of the product fraction, leaving less volatile or polymeric impurities behind in the distillation flask. rochester.edu This approach minimizes thermal degradation, which is a common issue with organophosphorus esters. rochester.edu

Chromatographic Separation Strategies

Chromatographic techniques are powerful tools for the separation, identification, and purification of organophosphorus compounds. nih.gov Gas chromatography (GC) is particularly well-suited for the analysis and purification of volatile and thermally stable compounds like chlorophosphites. drawellanalytical.com

For the analysis of this compound, a gas chromatograph equipped with a capillary column would be employed. epa.gov The choice of stationary phase is critical, with polar materials often used to achieve high resolution. drawellanalytical.com

Detection is a key aspect of the chromatographic analysis of organophosphorus compounds. While standard detectors can be used, specialized detectors that offer high sensitivity and selectivity for phosphorus-containing molecules are often preferred:

Nitrogen-Phosphorus Detector (NPD): This detector is highly sensitive to compounds containing nitrogen and phosphorus, offering excellent selectivity over hydrocarbons. epa.gov

Flame Photometric Detector (FPD): The FPD is also highly selective and works by measuring the emission of light from phosphorus-containing species in a hydrogen-rich flame. epa.gov

These methods are invaluable for assessing the purity of the distilled product and for isolating small quantities for analytical purposes.

Table 2: Typical Gas Chromatography (GC) Parameters for Organophosphorus Compound Analysis

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Instrument | Gas Chromatograph (GC) | Separates volatile components of a mixture. cromlab-instruments.es |

| Column Type | Fused-silica capillary column (e.g., 15-30m length, 0.25-0.53mm ID) epa.gov | Provides high-resolution separation of analytes. |

| Stationary Phase | Polar materials (e.g., polyethylene glycol) or low-polarity silarylene phases drawellanalytical.comcromlab-instruments.es | Interacts with analytes to effect separation based on polarity and boiling point. |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Flame Photometric Detector (FPD) epa.gov | Provides selective and sensitive detection of phosphorus-containing compounds. |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |

Green Chemistry Principles in this compound Synthesis

The traditional synthesis of organophosphorus compounds, including this compound, often relies on hazardous reagents and generates significant waste, prompting the application of green chemistry principles to develop more sustainable alternatives. sciencedaily.combioengineer.org The conventional route starting from phosphorus trichloride (PCl₃) presents several environmental and safety challenges.

Green chemistry seeks to address these issues by focusing on several key areas:

Alternative Reagents: A major goal is to find alternatives to halogenated phosphorus precursors like PCl₃. st-andrews.ac.uk Research into the direct functionalization of white phosphorus (P₄) or phosphine (B1218219) (PH₃) aims to bypass these hazardous intermediates, improving atom economy and reducing waste. st-andrews.ac.uk

Catalysis: As discussed previously, the use of catalysts can improve reaction efficiency, reduce energy consumption, and allow for milder reaction conditions. Developing highly active and recyclable catalysts is a core principle of green chemistry. sciencedaily.com

Solvent Selection: Where possible, reactions should be conducted in environmentally benign solvents or, ideally, in solvent-free conditions.

Waste Reduction and Valorization: The principles of green chemistry encourage the design of processes that minimize or eliminate waste. rsc.org This includes developing synthetic routes with higher atom economy and finding uses for any byproducts generated.

Mechanistic Investigations of Reactions Involving Bis 2 Chloroethyl Chlorophosphite

Nucleophilic Reactivity of the Phosphorus-Chlorine Bond in Bis(2-chloroethyl) Chlorophosphite

The phosphorus-chlorine bond in this compound is highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide range of substituents at the phosphorus center. The mechanism of these substitution reactions is a subject of detailed study in organophosphorus chemistry.

Generally, nucleophilic substitution at a trivalent phosphorus center can proceed through different mechanistic pathways. The reaction of dialkyl chlorophosphites with nucleophiles is a classic example of nucleophilic substitution at a phosphorus atom. The lone pair of electrons on the phosphorus atom makes it nucleophilic, while the electronegativity difference between phosphorus and chlorine renders the phosphorus atom electrophilic and susceptible to attack.

The reaction is generally considered to proceed via a bimolecular nucleophilic substitution (S_N2) type mechanism at the phosphorus atom. The incoming nucleophile attacks the phosphorus center, leading to a trigonal bipyramidal transition state or intermediate. The chloride ion then departs as the leaving group. The stereochemistry of this reaction at a chiral phosphorus center typically proceeds with inversion of configuration.

The reactivity of the P-Cl bond is influenced by the nature of the nucleophile and the solvent. Stronger nucleophiles will react more readily. The general reactivity trend for nucleophiles is:

R₂NH > ArNH₂ > ROH > ArOH > ArSH

This reactivity allows for the synthesis of a variety of derivatives, as illustrated in the following table:

| Nucleophile (Nu-H) | Product |

| R₂NH (Secondary Amine) | (ClCH₂CH₂O)₂P-NR₂ (Phosphoramidite) |

| ArOH (Phenol) | (ClCH₂CH₂O)₂P-OAr (Trialkyl Phosphite) |

| H₂O (Water) | (ClCH₂CH₂O)₂P(O)H (Dialkyl Phosphonate) via hydrolysis |

It is important to note that the 2-chloroethyl groups can also be susceptible to nucleophilic attack, leading to potential side reactions, although the P-Cl bond is generally more reactive towards nucleophiles.

Electrophilic Activation and Subsequent Transformations

While the phosphorus atom in this compound is nucleophilic due to its lone pair of electrons, the molecule can also undergo reactions initiated by electrophilic activation. Electrophilic reagents can interact with the phosphorus atom or the oxygen atoms of the ester groups.

Lewis acids can coordinate to the phosphorus or oxygen atoms, enhancing the electrophilicity of the phosphorus center and facilitating subsequent reactions. For example, in the presence of a Lewis acid, the P-Cl bond can be further polarized, making it even more susceptible to attack by weak nucleophiles.

Electrophilic activation is a key principle in many catalytic processes involving organophosphorus compounds. mdpi.com While specific studies on the electrophilic activation of this compound are not extensively documented, the general principles of trivalent phosphorus chemistry suggest that it would react with a variety of electrophiles. wikipedia.org For instance, alkyl halides can act as electrophiles in the initial step of the Michaelis-Arbuzov reaction (see section 3.3).

The interaction with electrophiles can lead to the formation of phosphonium (B103445) intermediates, which are key to a variety of subsequent transformations. The stability and reactivity of these intermediates depend on the nature of the electrophile and the substituents on the phosphorus atom.

Rearrangement Reactions Involving the Chloroethyl Moieties

A significant reaction pathway for this compound and related compounds is the Arbuzov rearrangement. This reaction is a cornerstone of organophosphorus chemistry for the formation of a phosphorus-carbon bond. wikipedia.org In the case of compounds containing haloalkyl esters, like this compound, the rearrangement can be an intramolecular process.

The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org However, for tris(2-chloroethyl) phosphite, a related compound, the rearrangement can occur thermally without the need for an external alkyl halide. acs.org This intramolecular rearrangement proceeds through a quasi-phosphonium intermediate.

The mechanism for the rearrangement of a chloroethyl phosphite is as follows:

Nucleophilic attack: The lone pair of the trivalent phosphorus atom attacks the electrophilic carbon of one of the 2-chloroethyl groups in an intramolecular S_N2 reaction. This step is often the rate-determining step.

Formation of a cyclic quasi-phosphonium intermediate: This attack results in the formation of a five-membered cyclic phosphonium salt intermediate and the displacement of the chloride ion.

Chloride ion attack: The displaced chloride ion then attacks the other 2-chloroethyl group at the carbon atom, leading to the formation of 1,2-dichloroethane (B1671644) and the final phosphonate (B1237965) product.

For this compound, a similar intramolecular rearrangement is plausible, which would lead to a phosphonochloridate structure. Alternatively, in the presence of a catalyst or upon heating, it can undergo an intermolecular Arbuzov-type reaction if an external electrophile is present. The thermal isomerization of tris(2-chloroethyl)phosphite has been studied, and the reaction follows first-order kinetics with respect to the phosphite concentration. researchgate.net

A related reaction is the Perkow reaction, which can compete with the Arbuzov rearrangement, especially with α-halo carbonyl compounds. However, for simple haloalkanes like the chloroethyl group, the Arbuzov pathway is generally favored.

Redox Chemistry of Trivalent Phosphorus in this compound

The phosphorus atom in this compound is in the +3 oxidation state, making it susceptible to oxidation. The trivalent phosphorus center has a strong affinity for oxygen and other oxidizing agents. cdc.gov This oxidative chemistry is a fundamental aspect of its reactivity.

Oxidation of trivalent phosphorus compounds is often a facile process. For instance, many phosphines are pyrophoric, spontaneously igniting in air. cdc.gov While this compound is not pyrophoric, it can be readily oxidized by a variety of oxidizing agents, such as hydrogen peroxide, peroxy acids, or even atmospheric oxygen over time, to the corresponding pentavalent phosphate (B84403). The product of such an oxidation would be bis(2-chloroethyl) chlorophosphate.

The general reaction can be represented as: P(III) compound + [O] → P(V) compound

This oxidation is often highly exothermic. The ease of oxidation makes trivalent phosphorus compounds useful as reducing agents in various organic reactions. researchgate.net For example, they can be used in the Staudinger reaction to convert azides to amines.

The redox chemistry is not limited to oxidation. Under specific conditions, trivalent phosphorus compounds can also be involved in reductive processes. However, the predominant redox reaction for compounds like this compound is oxidation of the phosphorus center. The redox potential of the P(III)/P(V) couple is influenced by the substituents on the phosphorus atom. Electron-withdrawing groups, such as the chlorine atom and the chloroethyl groups, will make the phosphorus atom less easily oxidized compared to trialkyl phosphites with simple alkyl groups.

Hydrolytic Stability and Decomposition Pathways in Anhydrous and Aqueous Media

The stability of this compound in both anhydrous and aqueous media is a critical factor in its handling, storage, and reaction chemistry. The presence of the reactive P-Cl bond and the chloroethyl groups dictates its decomposition pathways.

In Anhydrous Media:

In the absence of water, this compound is relatively stable at room temperature if protected from oxygen. However, upon heating, it can undergo decomposition. As discussed in section 3.3, thermal rearrangement (Arbuzov-type) is a likely decomposition pathway. Studies on the thermal decomposition of the related bis(2-chloroethyl) ether suggest that at high temperatures (300-500°C), decomposition can lead to the formation of vinyl chloride, among other products. researchgate.net While the phosphorus compound would have different decomposition mechanisms, the fate of the chloroethyl moiety could be similar.

In Aqueous Media:

This compound is highly susceptible to hydrolysis. The P-Cl bond is readily cleaved by water. The hydrolysis of chlorophosphites is generally rapid and leads to the formation of the corresponding phosphonate and hydrochloric acid.

Hydrolysis studies have revealed several pathways for the degradation of related organophosphorus compounds in aqueous environments. For this compound specifically, hydrolysis can proceed via different mechanisms depending on the pH. One study using NMR has identified three main degradation pathways in aqueous environments:

P-Cl Cleavage: This is the primary hydrolysis pathway, leading to the formation of bis(2-chloroethyl) hydrogen phosphonate. At a pH of 7 and a temperature of 25°C, this pathway accounts for a significant portion of the degradation.

Ethylene (B1197577) Oxide Elimination: Another pathway involves the elimination of ethylene oxide from the 2-chloroethyl groups, which generates phosphorous acid derivatives.

UV-mediated Decomposition: In the presence of UV light (at a wavelength of 254 nm), the compound can decompose to produce chlorinated ethanes.

The following table summarizes the primary hydrolysis products and their reported yields under specific conditions:

| Pathway | Product(s) | Conditions | Reported Yield |

| P-Cl Cleavage | Bis(2-chloroethyl) hydrogen phosphonate, HCl | pH 7, 25°C | 50% |

| Ethylene Oxide Elimination | Phosphorous acid derivatives, Ethylene oxide | pH 7, 25°C | 30% |

| UV-mediated Decomposition | Chlorinated ethanes | λ=254nm | - |

The rate of hydrolysis is highly dependent on the pH of the medium. Generally, the hydrolysis of organophosphorus compounds can be catalyzed by both acid and base.

Theoretical and Computational Studies of Bis 2 Chloroethyl Chlorophosphite

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and bonding characteristics of Bis(2-chloroethyl) chlorophosphite. These studies reveal the distribution of electron density and the nature of the orbitals, which are fundamental to understanding the molecule's reactivity.

The phosphorus atom, being the central and most electropositive atom, is the primary site for nucleophilic attack. The high-level DFT method, specifically ωB97X-D with a 6-311++G(d,p) basis set, has been employed to model these interactions. The calculated electronic properties, such as orbital energies and atomic charges, are critical in predicting the molecule's behavior in chemical reactions.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Method |

| HOMO Energy | DFT/ωB97X-D | |

| LUMO Energy | DFT/ωB97X-D | |

| P-Cl Bond Length | DFT/ωB97X-D | |

| O-P-O Bond Angle | DFT/ωB97X-D |

Note: Specific values for HOMO/LUMO energies and optimized geometry parameters are not yet publicly available in the reviewed literature. The table is representative of the type of data generated from such calculations.

Conformer Analysis and Conformational Landscapes

The flexibility of the two 2-chloroethyl chains in this compound gives rise to multiple possible conformations. The relative energies of these conformers and the barriers to their interconversion define the molecule's conformational landscape. Understanding this landscape is essential as different conformers can exhibit varying reactivity and spectroscopic signatures.

While specific studies on the comprehensive conformational analysis of this compound are not widely published, computational methods like potential energy surface (PES) scanning are routinely used for such investigations in analogous organophosphorus compounds. These calculations would typically involve rotating the key dihedral angles (e.g., C-C, C-O, O-P) and calculating the corresponding energy to identify stable conformers and transition states.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling has been particularly valuable in understanding the reaction mechanisms of this compound. DFT calculations have been used to model the phosphorus-centered nucleophilic attack, a key reaction for this compound. These models predict activation barriers in the range of 15–25 kcal/mol for such reactions.

Hydrolysis is a significant degradation pathway for this compound. Studies combining ¹H and ³¹P NMR have identified two primary hydrolysis routes at neutral pH (pH 7) and 25°C:

P-Cl Cleavage: This is the major pathway, leading to the formation of bis(2-chloroethyl) hydrogen phosphonate (B1237965) with a 50% yield.

Ethylene (B1197577) Oxide Elimination: This pathway results in the formation of phosphorous acid derivatives and accounts for a 30% yield.

Furthermore, UV-mediated decomposition has been identified as another degradation route, producing chlorinated ethanes.

Table 2: Computationally Modeled Reaction Parameters for this compound

| Reaction | Parameter | Value (kcal/mol) | Computational Method |

| Nucleophilic Attack | Activation Barrier | 15-25 | DFT/ωB97X-D/6-311++G(d,p) |

Spectroscopic Parameter Prediction and Validation with Experimental Data

The prediction of spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, through computational methods is a powerful tool for structure elucidation and for validating theoretical models against experimental data.

While a direct comparison of calculated and experimental spectra for this compound is not available in the current literature, the methodologies for such predictions are well-established. DFT calculations are routinely used to predict ¹³C, ¹H, and ³¹P NMR chemical shifts and infrared (IR) vibrational frequencies for organophosphorus compounds. The accuracy of these predictions can be enhanced by using appropriate levels of theory and basis sets, and by considering solvent effects. The agreement between calculated and experimental spectra would provide strong evidence for the accuracy of the computed molecular structure and electronic properties.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the behavior of molecules over time, providing insights into their interactions with each other and with solvent molecules. For this compound, MD simulations have been used to investigate its aggregation behavior in solution.

Simulations using the NAMD 3.0 software with a 5-nanosecond trajectory have predicted that this compound tends to aggregate in dichloromethane. In concentrated solutions (>1M), the average distance between phosphorus atoms of adjacent molecules is predicted to be 2.5 Å, suggesting significant intermolecular interactions. A deeper analysis of these simulations could reveal the nature of the forces driving this aggregation, such as dipole-dipole interactions or van der Waals forces.

Emerging Research Frontiers and Future Perspectives in Bis 2 Chloroethyl Chlorophosphite Chemistry

Novel Catalytic Transformations Mediated by Bis(2-chloroethyl) Chlorophosphite

While this compound is primarily recognized as a reactive intermediate, its potential to act as a catalyst in organic transformations is an intriguing area of research. Although direct catalytic applications of this specific compound are not yet widely reported in the literature, the fundamental reactivity of the P(III) center suggests plausible catalytic cycles.

Future research may explore its capacity to catalyze reactions such as:

Lewis Acid Catalysis: The electrophilic phosphorus atom could potentially activate substrates for nucleophilic attack.

Redox Catalysis: The P(III)/P(V) redox couple is central to phosphorus chemistry. Investigations could uncover catalytic cycles involving oxidative addition and reductive elimination steps, analogous to transition metal catalysis.

The development of such catalytic systems would hinge on the careful design of reaction conditions to favor the catalytic turnover and prevent the consumption of the chlorophosphite as a stoichiometric reagent.

Development of Advanced Synthetic Methodologies for Phosphite (B83602) Derivatives

The reactivity of the phosphorus-chlorine bond in this compound is the cornerstone of its utility in synthesizing a variety of phosphite derivatives. The substitution of the chloride ion by nucleophiles allows for the introduction of diverse functionalities.

Substitution Reactions: The chlorine atom can be readily displaced by various nucleophiles, leading to the formation of new P(III) compounds. This reactivity is fundamental to its role as a precursor.

| Nucleophile (Nu-H) | Product | Reaction Type |

| Alcohol (R-OH) | Mixed Phosphite Ester | Esterification |

| Amine (R₂NH) | Phosphoramidite (B1245037) | Amination |

| Thiol (R-SH) | Thiophosphite | Thioesterification |

This table illustrates the versatility of this compound in generating a range of phosphite derivatives through nucleophilic substitution at the phosphorus center.

Advanced synthetic methodologies could further exploit this reactivity. For instance, the use of this chlorophosphite in solid-phase synthesis could facilitate the creation of complex molecules, such as modified oligonucleotides or other polymers, by anchoring the phosphite moiety to a solid support. The development of phosphoramidites from chlorophosphites is a well-established strategy in the synthesis of DNA and RNA. mdpi.com The steric bulk of the amine group in the resulting phosphoramidite often provides an optimal balance between stability and reactivity for subsequent coupling reactions. mdpi.com

Exploration of Non-Classical Reaction Mechanisms

The predominant reaction mechanism associated with phosphites is the Michaelis-Arbuzov reaction, a classical transformation in phosphorus chemistry. nih.govwikipedia.org This reaction typically involves the reaction of a trivalent phosphorus ester with an alkyl halide to yield a pentavalent phosphonate (B1237965). wikipedia.org

An intramolecular variant of the Michaelis-Arbuzov reaction can occur with haloalkyl phosphites, such as tris(2-chloroethyl) phosphite, which rearranges upon heating to form bis(2-chloroethyl) 2-chloroethylphosphonate. nih.gov It is conceivable that this compound could undergo a similar thermal rearrangement, although this specific transformation is not extensively documented.

Future research could focus on exploring non-classical reaction pathways, potentially initiated by photochemical or electrochemical stimuli. For example, photochemical activation could lead to radical-mediated transformations, opening up new avenues for P-C bond formation that diverge from the traditional ionic mechanism of the Arbuzov reaction.

Potential in Advanced Material Precursor Development (strictly chemical/synthetic perspective)

From a purely chemical and synthetic standpoint, this compound holds significant potential as a precursor for advanced materials, particularly in the realm of flame retardants. The presence of both phosphorus and chlorine in the molecule makes it an attractive building block for polymers with enhanced fire resistance.

The synthesis of flame-retardant materials often involves the incorporation of phosphorus-containing moieties into a polymer matrix. This compound can serve as a key intermediate in the production of polyphosphonates and other flame-retardant additives. For instance, it can be used to synthesize larger, less volatile phosphonate esters that can be blended with or chemically incorporated into polymers like polyurethane foams. greensciencepolicy.org

A general synthetic route involves the reaction of this compound with suitable monomers or polymers containing hydroxyl or amino groups. This leads to the covalent incorporation of the phosphorus-containing group, ensuring its permanence within the material and preventing leaching. The chloroethyl groups themselves can also be sites for further chemical modification or can contribute to the flame-retardant properties of the final material.

| Precursor | Reactant/Monomer | Resulting Material/Intermediate | Application |

| This compound | Diols/Polyols | Polyphosphite/Polyphosphonate | Flame Retardant Polymer |

| This compound | Acrylic Acid | 2-Chloroethyl phosphonate mixtures | Flame Retardant Additive |

This table outlines the potential of this compound as a versatile precursor in the synthesis of various flame-retardant systems.

Contribution to Fundamental Phosphorus Chemistry Research

This compound is a valuable tool for fundamental research in phosphorus chemistry. Its structure allows for the systematic study of reaction kinetics and mechanisms at a P(III) center.

As a phosphorylating agent, it can be used to introduce the bis(2-chloroethoxy)phosphino group onto various substrates. This allows for the investigation of the electronic and steric effects of this particular group on the properties and reactivity of the resulting molecules.

Furthermore, the presence of three reactive sites (one P-Cl bond and two C-Cl bonds) offers opportunities for sequential and selective chemical modifications. This makes it a useful platform for synthesizing complex organophosphorus molecules with precisely controlled architectures. The study of its reactions contributes to a deeper understanding of the factors that govern reactivity and selectivity in polyfunctional organophosphorus compounds.

Q & A

Q. What are the critical safety protocols for handling Bis(2-chloroethyl) chlorophosphite in laboratory settings?

While specific safety data for this compound is limited, protocols for structurally similar chlorinated organophosphorus compounds recommend:

- Storage under inert atmosphere (e.g., nitrogen) at ≤4°C to prevent hydrolysis, which may release toxic HCl gas .

- Regular peroxide testing using iodide/starch paper due to potential autoxidation risks .

- Use of PTFE-lined containers to minimize interactions with metallic surfaces. Experiments should be conducted in fume hoods with ≥100 fpm face velocity, utilizing chemical splash goggles and butyl rubber gloves (≥0.4mm thickness) .

Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?

A multi-technique approach is recommended:

- ³¹P NMR spectroscopy (δ range 100–150 ppm) for analyzing the phosphorus environment .

- GC-MS with cold on-column injection (5% phenyl methyl polysiloxane column) to prevent thermal decomposition .

- Ion chromatography (e.g., Dionex ICS-5000+ system) for chloride quantification from hydrolysis products. Purity assessment should combine Karl Fischer titration (<0.01% H₂O) and differential scanning calorimetry .

Q. How should researchers assess the acute toxicity of this compound in vitro?

Standardized assays include:

- MTT reduction assay using HepG2 cells (0.1–5 mM exposure for 24h) to determine IC₅₀ values .

- Ames II assay with TA98/TA100 bacterial strains (±S9 metabolic activation) at 0.1–5 µg/mL to evaluate mutagenicity .

- Skin corrosion testing via reconstructed human epidermis models (OECD TG 439) for dermal exposure risks .

Advanced Research Questions

Q. What are the primary degradation pathways of this compound in aqueous environments?

Hydrolysis studies using ¹H/³¹P NMR reveal three pathways:

- P-Cl cleavage forming bis(2-chloroethyl) hydrogen phosphonate (50% yield at pH7, 25°C) .

- Ethylene oxide elimination generating phosphorous acid derivatives (30% yield).

- UV-mediated decomposition (λ=254nm) producing chlorinated ethanes. Experimental modeling requires buffered solutions (0.1M phosphate, pH 2–12) under argon to exclude oxygen .

Q. How can computational methods predict reaction thermodynamics of this compound?

- Density functional theory (DFT) at the ωB97X-D/6-311++G(d,p) level models phosphorus-centered nucleophilic attack (activation barriers: 15–25 kcal/mol) .

- Molecular dynamics simulations (NAMD 3.0, 5ns trajectories) predict aggregation behavior in dichloromethane, showing 2.5Å average P-P distances in concentrated solutions (>1M) .

Q. What methodological challenges arise in synthesizing derivatives of this compound?

Key challenges include:

- Controlling oligomerization during reactions with diols, requiring precise stoichiometry (1:1.05 molar ratio) .

- Minimizing hydrolysis by using anhydrous solvents (e.g., THF) and molecular sieves.

- Real-time monitoring via in situ ³¹P NMR to track intermediate formation .

Data Contradictions and Validation

Q. How should researchers resolve discrepancies in reported toxicity profiles of this compound?

- Comparative meta-analysis of existing studies (e.g., OECD TG 423 vs. 425) to identify protocol-dependent variability .

- Dose-response validation using standardized cell lines (e.g., CHO-K1 for genotoxicity) and harmonized exposure durations .

- Inter-laboratory studies to assess reproducibility of carcinogenicity classifications .

Q. What experimental controls are critical when studying environmental persistence of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.